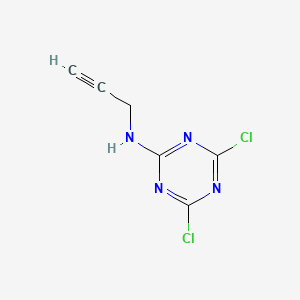

4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine

Übersicht

Beschreibung

4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine atoms and a prop-2-yn-1-yl group in its structure imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride. The reaction proceeds as follows:

Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 are substituted with prop-2-yn-1-ylamine under basic conditions.

Reaction Conditions: The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the presence of a base like triethylamine to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Synthetic Routes and Reactivity

The compound serves as an intermediate in multistep syntheses, primarily due to the reactivity of its chlorine substituents and the propargyl amine group. Key reactions include nucleophilic substitutions and cross-coupling processes.

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 of the triazine ring undergo nucleophilic displacement under basic conditions. For example:

-

Reaction with Alcohols :

In a THF/KCO system, the chlorine atoms can be replaced by alkoxy groups. A related reaction with prop-2-yn-1-ol (propargyl alcohol) yielded 2-chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine in 52% yield after refluxing for 24 hours .

| Substrate | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-6-phenyltriazine | Prop-2-yn-1-ol | THF, KCO, reflux | 52% |

-

Reaction with Amines :

Methylamine hydrochloride reacts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in THF at −70°C to form 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine with 97% yield . This suggests analogous reactivity for propargyl amine substitutions.

| Substrate | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyanuric chloride | Methylamine | THF, DIPEA, −70°C to rt | 97% |

Cross-Coupling and Functionalization

The propargyl group enables further functionalization via click chemistry or metal-catalyzed reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

While not explicitly documented for this compound, the propargylamine moiety is structurally primed for CuAAC, a widely used method for bioconjugation .

Crystallographic and Structural Insights

The compound’s planar triazine ring facilitates π-stacking interactions, as observed in related derivatives like 2-chloro-4-(prop-2-yn-1-yloxy)-6-(thiophen-2-yl)-1,3,5-triazine. Crystal structures reveal:

-

Bond lengths: C–Cl = 1.73–1.74 Å

-

Dihedral angles: Propargyl group aligns at 85.2° relative to the triazine plane .

Comparative Reactivity of Triazine Derivatives

Wissenschaftliche Forschungsanwendungen

4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of herbicides, pesticides, and polymer stabilizers.

Wirkmechanismus

The mechanism of action of 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The chlorine atoms and the prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by disrupting the function of key enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,6-dichloro-1,3,5-triazine: Lacks the prop-2-yn-1-yl group, making it less reactive in certain nucleophilic substitution reactions.

4,6-dichloro-N-(methyl)-1,3,5-triazin-2-amine: Contains a methyl group instead of a prop-2-yn-1-yl group, affecting its chemical reactivity and biological activity.

4,6-dichloro-N-(ethyl)-1,3,5-triazin-2-amine: Similar to the methyl derivative but with an ethyl group, leading to different steric and electronic effects.

Uniqueness

The presence of the prop-2-yn-1-yl group in 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine imparts unique chemical properties, such as increased reactivity in nucleophilic substitution and addition reactions

Biologische Aktivität

Overview

4,6-Dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine is a synthetic organic compound characterized by a triazine structure with two chlorine substituents and a prop-2-yn-1-yl group. This compound has garnered interest in various fields, including pharmacology and agrochemistry, due to its potential biological activities.

- Molecular Formula : C₆H₄Cl₂N₄

- Molecular Weight : Approximately 203.03 g/mol

- Melting Point : ~237 °C

- Appearance : White to light yellow crystalline solid

The biological activity of this compound is attributed to its ability to interact with specific biological targets through covalent bonding. The chlorine atoms and the propynyl group can form bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This interaction may disrupt critical cellular pathways and affect enzyme functions.

Neuropharmacological Effects

Notably, this compound has been shown to selectively inhibit monoamine oxidase B (MAO-B) with an IC₅₀ value of approximately 14.2 µM. This inhibition suggests potential applications in treating neurological disorders where MAO-B plays a critical role in neurotransmitter metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | C₇H₁₀Cl₂N₄ | Diethyl substitution instead of propynyl |

| N-(tert-butyl)-4,6-dichloro-1,3,5-triazin-2-amine | C₇H₁₀Cl₂N₄ | Tert-butyl group providing steric hindrance |

| 4-Amino-N-(propynyl)-1,3,5-triazine | C₆H₇N₅ | Lacks chlorine substituents; different reactivity |

The presence of chlorine substituents and the propynyl group in this compound enhances its reactivity compared to similar compounds .

Study on MAO-B Inhibition

A study conducted on various triazine derivatives highlighted the selective inhibition of MAO-B by this compound. The results indicated that this compound could modulate neurotransmitter levels effectively, suggesting its potential use in treating conditions like Parkinson's disease .

Antimicrobial Screening

Although specific antimicrobial data for this compound are sparse, related triazine derivatives have demonstrated significant antimicrobial activity. Future studies are needed to establish the efficacy of this compound against specific pathogens .

Eigenschaften

IUPAC Name |

4,6-dichloro-N-prop-2-ynyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4/c1-2-3-9-6-11-4(7)10-5(8)12-6/h1H,3H2,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POANETFFBMOZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC(=NC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.